molecular formula C22H25N3O3 B1684143 Dacinostat CAS No. 404951-53-7

Dacinostat

Cat. No. B1684143
M. Wt: 379.5 g/mol
InChI Key: BWDQBBCUWLSASG-MDZDMXLPSA-N
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Description

Chemical Reactions Analysis

Dacinostat has been shown to increase SMN2 transcript and protein levels and promote demethylation of the SMN2 gene . It has also been observed to tackle cancer chemoresistance in multiple myeloma and acute myeloid leukemia .


Physical And Chemical Properties Analysis

Dacinostat has a molecular weight of 379.459 and a molecular formula of C22H25N3O3 .

Scientific Research Applications

Anti-Obesity Potential

Dacinostat, a histone deacetylase inhibitor, has shown potential as an anti-obesity compound. In mice, Dacinostat administration prevented high-fat diet-induced obesity, insulin resistance, and fatty liver without causing adverse effects. It enhanced adipose thermogenesis, indicated by elevated body temperature and higher expression of genes like Ucp1 and Ppargc1α. This thermogenic effect is achieved through the acetylation of histone 3 lysine 27, leading to transcriptional activation of Ucp1 and Ppargc1α in adipose tissue (Chu et al., 2021).

Optimization for Cardiac Safety

Dacinostat's cardiac safety was studied, focusing on its potential to prolong QT intervals in humans, a common issue with histone deacetylase (HDAC) inhibitors. Research aimed to identify pharmacophores required for HDAC and hERG inhibition (associated with QT prolongation and fatal arrhythmias) to optimize Dacinostat's safety profile (Shultz et al., 2011).

Conformational Refinement

Research on the conformational refinement of Dacinostat focused on enhancing its biochemical and cellular potency while reducing its hERG inhibition. This study identified molecular scaffolds that improved HDAC binding and mitigated hERG liability. A specific conformation was speculated to contribute to overcoming increased lipophilicity and attenuating hERG binding (Cho et al., 2010).

Enhancing Therapeutic Efficacy in Cancer

A study on Dacinostat's role in cancer therapy detailed its molecular mechanisms against multiple myeloma and acute myeloid leukemia. It emphasized strategies to circumvent conventional therapy resistance and enhance Dacinostat's therapeutic efficacy for effective anticancer therapy (Ganai, 2015).

Application in Antibody Drug Conjugates

Dacinostat has been linked to cetuximab and trastuzumab through a non-cleavable linker for creating antibody drug conjugates (ADCs). These ADCs demonstrated the ability to inhibit HDAC in various tumor cell lines, indicating a potential for targeted therapy based on hydroxamic acid-containing drugs (Cianferotti et al., 2021).

HDAC Inhibitor-Mediated Cardiac Adverse Effects

A study explored HDAC inhibitor-mediated cardiotoxicity, particularly related to Dacinostat. Using human induced pluripotent stem cell-derived cardiomyocytes, it was shown that HDAC inhibitors, including Dacinostat, induced delayed dose-related cardiac dysfunction at therapeutic concentrations. This study identified molecular targets explaining HDAC inhibitor-mediated cardiac adverse effects (Kopljar et al., 2016).

Safety And Hazards

Dacinostat is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(E)-N-hydroxy-3-[4-[[2-hydroxyethyl-[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c26-14-13-25(12-11-19-15-23-21-4-2-1-3-20(19)21)16-18-7-5-17(6-8-18)9-10-22(27)24-28/h1-10,15,23,26,28H,11-14,16H2,(H,24,27)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDQBBCUWLSASG-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)C=CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)/C=C/C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870351
Record name Dacinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dacinostat

CAS RN

404951-53-7
Record name Dacinostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=404951-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dacinostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404951537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dacinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dacinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DACINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10P524501
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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